Methyl 2,2-Dimethyl-4-oxochroman-7-carboxylate
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Overview
Description
Methyl 2,2-Dimethyl-4-oxochroman-7-carboxylate is an organic compound with the molecular formula C13H14O4. It is a white to yellow solid at room temperature and is known for its applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,2-Dimethyl-4-oxochroman-7-carboxylate typically involves the esterification of 2,2-Dimethyl-4-oxochroman-7-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or other derivatives
Scientific Research Applications
Methyl 2,2-Dimethyl-4-oxochroman-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2,2-Dimethyl-4-oxochroman-7-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
- Methyl 2,2-Dimethyl-4-oxochroman-6-carboxylate
- Methyl 2,2-Dimethyl-4-oxochroman-5-carboxylate
Comparison: Methyl 2,2-Dimethyl-4-oxochroman-7-carboxylate is unique due to its specific ester group position, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it suitable for distinct research and industrial purposes .
Properties
IUPAC Name |
methyl 2,2-dimethyl-4-oxo-3H-chromene-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-13(2)7-10(14)9-5-4-8(12(15)16-3)6-11(9)17-13/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDYSBCDZCLIMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=C(C=C2)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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